Methyl 15-iodopentadec-9-ene-12,14-diynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 15-iodopentadec-9-ene-12,14-diynoate is a chemical compound with the molecular formula C16H21IO2. It is characterized by the presence of an iodine atom, a pentadecene chain, and two diynoate groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-iodopentadec-9-ene-12,14-diynoate typically involves the iodination of a precursor compound. One common method involves the reaction of a pentadecene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 15-iodopentadec-9-ene-12,14-diynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of a hydrocarbon chain.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 15-iodopentadec-9-ene-12,14-diynoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 15-iodopentadec-9-ene-12,14-diynoate involves its interaction with specific molecular targets and pathways. The iodine atom and diynoate groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 15-bromopentadec-9-ene-12,14-diynoate: Similar structure but with a bromine atom instead of iodine.
Methyl 15-chloropentadec-9-ene-12,14-diynoate: Contains a chlorine atom instead of iodine.
Methyl 15-fluoropentadec-9-ene-12,14-diynoate: Features a fluorine atom in place of iodine.
Uniqueness
Methyl 15-iodopentadec-9-ene-12,14-diynoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom enhances the compound’s ability to participate in various chemical reactions and may contribute to its biological activity .
Eigenschaften
CAS-Nummer |
63948-95-8 |
---|---|
Molekularformel |
C16H21IO2 |
Molekulargewicht |
372.24 g/mol |
IUPAC-Name |
methyl 15-iodopentadec-9-en-12,14-diynoate |
InChI |
InChI=1S/C16H21IO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h3,5H,2,4,6-8,10,12,14H2,1H3 |
InChI-Schlüssel |
STRFHRFJNOUVGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCC=CCC#CC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.